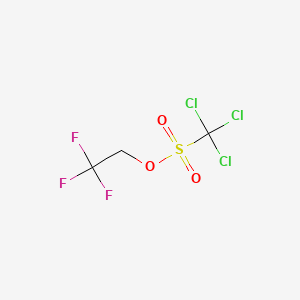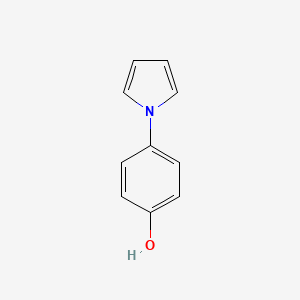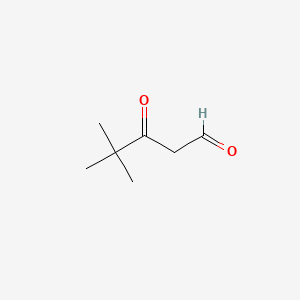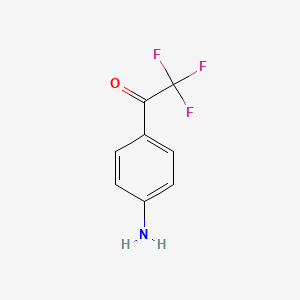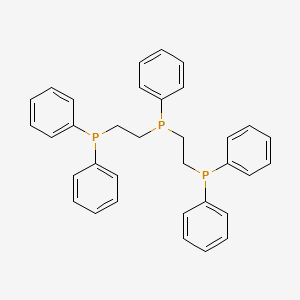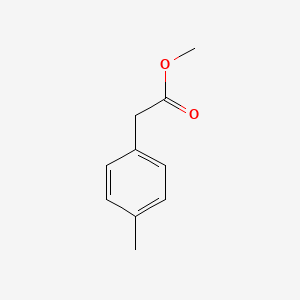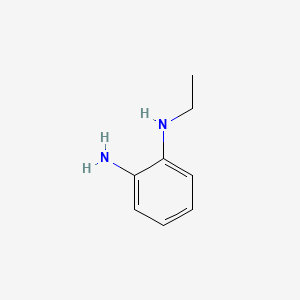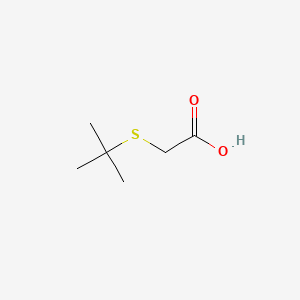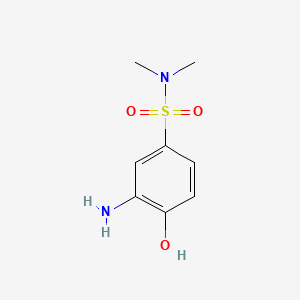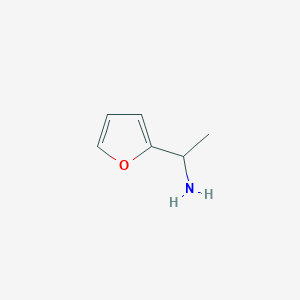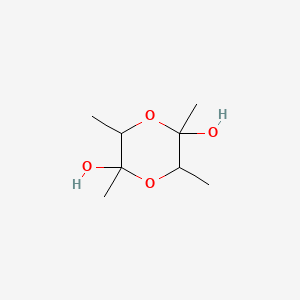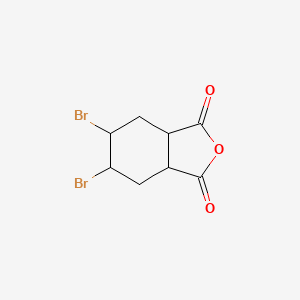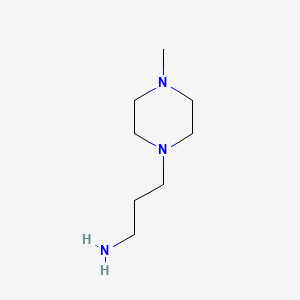
1-(3-氨丙基)-4-甲基哌嗪
概述
描述
1-(3-Aminopropyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines. It is characterized by the presence of an aminopropyl group attached to a methylpiperazine ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
科学研究应用
1-(3-Aminopropyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
- The primary targets of this compound include serine/threonine kinases. Specifically, it acts as a master kinase, phosphorylating and activating a subgroup of the AGC family of protein kinases, including protein kinase B (PKB/AKT1, PKB/AKT2, PKB…) .
- In animal models, a single intravenous dose of the compound significantly reduces blood loss induced by anticoagulants, both when administered before and after bleeding injuries .
Target of Action
Mode of Action
- interacts with its targets through charge-charge interactions. It binds noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs). This binding is similar to that observed with DOACs.
生化分析
Biochemical Properties
1-(3-Aminopropyl)-4-methylpiperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as polyamine oxidases, which are involved in the catabolism of polyamines . These interactions often result in the production of hydrogen peroxide and other reactive species, which can influence cellular signaling pathways. Additionally, 1-(3-Aminopropyl)-4-methylpiperazine can bind to proteins and nucleic acids, affecting their structure and function .
Cellular Effects
The effects of 1-(3-Aminopropyl)-4-methylpiperazine on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in plant cells, polyamines like 1-(3-Aminopropyl)-4-methylpiperazine can modulate ion transport, calcium dynamics, and protein kinase activities, leading to changes in growth and stress responses . In mammalian cells, it may affect processes such as cell proliferation and apoptosis through its interactions with signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, 1-(3-Aminopropyl)-4-methylpiperazine exerts its effects through various mechanisms. It can bind to enzymes and inhibit or activate their activities, depending on the context . For instance, it may inhibit polyamine oxidases, leading to an accumulation of polyamines and subsequent changes in cellular functions . Additionally, 1-(3-Aminopropyl)-4-methylpiperazine can interact with DNA and RNA, influencing gene expression by altering the binding of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of 1-(3-Aminopropyl)-4-methylpiperazine can change over time in laboratory settings. It is generally stable under standard laboratory conditions, but its degradation products can also have biological activities . Long-term exposure to 1-(3-Aminopropyl)-4-methylpiperazine in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular functions, such as altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of 1-(3-Aminopropyl)-4-methylpiperazine vary with dosage in animal models. At low doses, it may have beneficial effects, such as promoting cell growth and survival . At high doses, it can be toxic and cause adverse effects, including oxidative stress and cell death . Threshold effects have been observed, where a certain concentration is required to elicit a biological response .
Metabolic Pathways
1-(3-Aminopropyl)-4-methylpiperazine is involved in several metabolic pathways, particularly those related to polyamine metabolism . It can be metabolized by enzymes such as polyamine oxidases, leading to the production of metabolites like 1,3-diaminopropane and hydrogen peroxide . These metabolites can further participate in various biochemical reactions, influencing cellular functions and metabolic flux .
Transport and Distribution
Within cells and tissues, 1-(3-Aminopropyl)-4-methylpiperazine is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 1-(3-Aminopropyl)-4-methylpiperazine is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 1-methylpiperazine and 3-chloropropylamine
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Solvent: Often conducted in an organic solvent such as ethanol or methanol
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C
Yield: The product is obtained after purification, often through distillation or recrystallization
Industrial Production Methods: In an industrial setting, the production of 1-(3-Aminopropyl)-4-methylpiperazine may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions: 1-(3-Aminopropyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various alkyl halides or acyl chlorides; reactions are performed under basic or acidic conditions depending on the desired product.
Major Products:
Oxidation: N-oxides of 1-(3-Aminopropyl)-4-methylpiperazine
Reduction: Reduced amine derivatives
Substitution: Substituted piperazine derivatives with different functional groups
相似化合物的比较
1-(3-Aminopropyl)piperazine: Lacks the methyl group on the piperazine ring, resulting in different chemical and biological properties.
4-Methylpiperazine: Does not contain the aminopropyl group, limiting its reactivity and applications.
3-Aminopropylsilatrane: Contains a silatrane structure, offering unique properties for surface functionalization and material science applications.
Uniqueness: 1-(3-Aminopropyl)-4-methylpiperazine stands out due to its combination of the aminopropyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUABPVONIGVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063527 | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4572-03-6 | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4572-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004572036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylpiperazin-1-yl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
